molecular formula C12H15BrO B13210162 (2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane

(2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane

Cat. No.: B13210162
M. Wt: 255.15 g/mol
InChI Key: OGKMIBOJLQUAFC-QWRGUYRKSA-N
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Description

(2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane is a stereochemically defined oxolane (tetrahydrofuran) derivative featuring a bromomethyl group at the 2-position and a 2-methylphenyl substituent at the 4-position. The compound’s stereochemistry (2S,4R) is critical for its reactivity and interactions in synthetic applications, particularly in asymmetric catalysis or as a chiral building block in pharmaceutical intermediates. The bromomethyl group renders it a potent alkylating agent, while the ortho-methylphenyl moiety introduces steric and electronic effects that influence its stability and reactivity .

However, insights can be inferred from structurally related analogs (see Section 2).

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

(2S,4R)-2-(bromomethyl)-4-(2-methylphenyl)oxolane

InChI

InChI=1S/C12H15BrO/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-5,10-11H,6-8H2,1H3/t10-,11-/m0/s1

InChI Key

OGKMIBOJLQUAFC-QWRGUYRKSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H]2C[C@H](OC2)CBr

Canonical SMILES

CC1=CC=CC=C1C2CC(OC2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylacetic acid and oxirane.

    Formation of Oxolane Ring: The oxirane is reacted with 2-methylphenylacetic acid under acidic conditions to form the oxolane ring.

    Bromomethylation: The oxolane intermediate is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods

Industrial production of (2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Substitution Reactions: Products include hydroxymethyl, aminomethyl, and thiomethyl derivatives.

    Oxidation Reactions: Products include oxolane derivatives with aldehyde, ketone, or carboxylic acid functional groups.

    Reduction Reactions: The major product is the corresponding methyl derivative.

Scientific Research Applications

(2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of oxolane derivatives, including their potential as antimicrobial or anticancer agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the oxolane core and differ in substituent type or position:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Notable Features CAS No. Reference
(2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane 2-methylphenyl (4) C₁₂H₁₅BrO 269.15 (calc.) Ortho-methyl group enhances steric hindrance Not available
(2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane 3-methoxyphenyl (4) C₁₂H₁₅BrO₂ 271.15 Methoxy group increases electron density 2059917-22-3
(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane 2-fluorophenyl (4) C₁₁H₁₂BrFO 261.12 (calc.) Fluorine introduces electronegativity Not available
1-tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate Fluoropyrrolidine core C₁₃H₂₀FNO₄ 285.31 Fluorine and carboxylate enhance polarity 203866-16-4

Comparative Analysis of Properties and Reactivity

Steric and Electronic Effects
  • In contrast, the 2-fluorophenyl analog () may exhibit reduced steric bulk but increased electronic withdrawal, favoring faster reactions.
  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl analog’s methoxy group donates electrons via resonance, stabilizing intermediates in aromatic substitution reactions. Conversely, the 2-fluorophenyl group withdraws electrons, which could enhance electrophilic reactivity at the oxolane ring .
Stability and Handling
  • Bromomethyl-containing compounds are typically moisture-sensitive and require inert storage conditions.

Biological Activity

(2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane is a chiral organic compound characterized by its unique structural features, including a bromomethyl group and a 2-methylphenyl substituent attached to an oxolane ring. The compound's molecular formula and weight are critical for understanding its chemical behavior and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions, reactivity, and implications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C13_{13}H15_{15}BrO
  • Molecular Weight: Approximately 286.12 g/mol
  • Stereochemistry: The (2S,4R) configuration plays a significant role in the compound's reactivity and biological interactions.

Potential Biological Mechanisms

  • Alkylation Reactions : The bromomethyl group may act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.
  • Enzyme Interaction : Similar compounds have shown the ability to inhibit or modulate enzyme activity, which could be relevant for therapeutic applications.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways in cells.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of (2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
(2S,4R)-2-(Chloromethyl)-4-(3-nitrophenyl)oxolaneContains chloromethyl instead of bromomethylExhibits enzyme inhibition
(2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolaneIodomethyl group; larger size influences reactivitySignificant interaction with receptors
(2S,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolaneSimilar structure but with a nitro groupPotential for varied biological responses

Case Studies and Research Findings

Research into compounds similar to (2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane indicates that halogenated oxolanes can exhibit diverse biological activities:

  • Alkylating Agents : Studies have shown that compounds with bromomethyl groups can act as alkylating agents leading to DNA damage and apoptosis in cancer cells. This suggests that (2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane may have anticancer properties.
    • Reference Study : A study demonstrated that brominated compounds could induce cytotoxicity in various cancer cell lines through DNA alkylation mechanisms.
  • Enzyme Inhibition : Similar oxolanes have been investigated for their ability to inhibit enzymes such as kinases and proteases. This inhibition can alter cellular signaling pathways and may provide therapeutic benefits in diseases like cancer.
    • Reference Study : Research on kinase inhibitors has shown that modifications in the oxolane structure can significantly affect binding affinity and selectivity for target enzymes.
  • Receptor Interactions : The potential for (2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane to interact with receptors involved in neurotransmission or hormone signaling could lead to applications in neuropharmacology or endocrinology.
    • Reference Study : Investigations into receptor-ligand interactions have highlighted the importance of functional group positioning in determining binding efficacy.

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